molecular formula C30H48O B080732 (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde CAS No. 13250-38-9

(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde

Cat. No.: B080732
CAS No.: 13250-38-9
M. Wt: 424.7 g/mol
InChI Key: YJVXDRHQRLHFGY-PQSOHBQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde is a pentacyclic triterpenoid compound with the molecular formula C30H48O. It is a naturally occurring compound found in various plants and has been studied for its potential therapeutic properties. The compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde typically involves the extraction of its precursor, ursolic acid, from plant sources such as Ocimum sanctum. The synthetic route includes the oxidation of ursolic acid to form this compound. This process often involves the use of oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound is generally achieved through large-scale extraction from plant materials followed by chemical modification. The extraction process involves solvent extraction techniques using solvents like methanol or ethanol. The extracted ursolic acid is then subjected to oxidation reactions to yield this compound .

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, chloroform.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

    Biology: Studied for its role in modulating biological pathways and cellular processes.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties. It has shown potential in inhibiting the growth of cancer cells and inducing apoptosis.

    Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde involves its interaction with various molecular targets and pathways. It modulates signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The compound has been shown to inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators. Additionally, it induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

    Ursolic Acid: A precursor to (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde with similar biological activities.

    Betulinic Acid: Another pentacyclic triterpenoid with anticancer properties.

    Oleanolic Acid: Structurally similar with anti-inflammatory and hepatoprotective effects.

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. Its ability to undergo various chemical modifications also makes it a versatile compound for the synthesis of novel derivatives with enhanced biological activities .

Properties

CAS No.

13250-38-9

Molecular Formula

C30H48O

Molecular Weight

424.7 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde

InChI

InChI=1S/C30H48O/c1-20-11-16-30(19-31)18-17-28(6)22(25(30)21(20)2)9-10-24-27(5)14-8-13-26(3,4)23(27)12-15-29(24,28)7/h9,19-21,23-25H,8,10-18H2,1-7H3/t20-,21+,23+,24-,25+,27+,28-,29-,30-/m1/s1

InChI Key

YJVXDRHQRLHFGY-PQSOHBQGSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C=O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)[C@@H]2[C@H]1C)C)C=O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C=O

Synonyms

Urs-12-en-28-al

Origin of Product

United States

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